4-Diethylaminoethoxy-alpha-ethylbenzhydrol
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Overview
Description
4-Diethylaminoethoxy-alpha-ethylbenzhydrol is a complex organic compound with a unique structure that includes an ethyl group, a phenyl group, and a diethylaminoethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylaminoethoxy-alpha-ethylbenzhydrol typically involves multiple steps. One common method starts with the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as in situ synthesis. This method allows for the inclusion of the compound in various materials, enhancing its stability and functionality .
Chemical Reactions Analysis
Types of Reactions
4-Diethylaminoethoxy-alpha-ethylbenzhydrol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
4-Diethylaminoethoxy-alpha-ethylbenzhydrol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Diethylaminoethoxy-alpha-ethylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, altering their activity and function. This interaction can lead to various physiological effects, including muscle relaxation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Diethylaminoethoxy-alpha-ethylbenzhydrol include:
3-β-[2-(Diethylamino)ethoxy]androst-5-en-17-one: Known for its role in cholesterol biosynthesis and intracellular trafficking.
2-[2-(Dimethylamino)ethoxy]ethanol: Used in surfactants and as a biocide.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
56431-20-0 |
---|---|
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C21H29NO2/c1-4-21(23,18-10-8-7-9-11-18)19-12-14-20(15-13-19)24-17-16-22(5-2)6-3/h7-15,23H,4-6,16-17H2,1-3H3 |
InChI Key |
STSAFCZWSFWXJC-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)OCCN(CC)CC)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)OCCN(CC)CC)O |
Pictograms |
Corrosive; Irritant |
Synonyms |
4-diethylaminoethoxy-alpha-ethylbenzhydrol RGH 6201 |
Origin of Product |
United States |
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